![molecular formula C12H17NO3 B3419213 Nicoboxil CAS No. 13912-80-6](/img/structure/B3419213.png)
Nicoboxil
概述
描述
Nicoboxil is a small molecule compound known for its use in topical analgesics. It is a nicotinic acid ester, specifically beta-butoxyethyl nicotinate, and is often combined with nonivamide, a capsaicinoid, to provide relief from acute back pain and other musculoskeletal discomforts .
作用机制
Target of Action
Nicoboxil is a medication used to treat acute back pain . It is predominantly found paired with nonivamide as a combination topical analgesic product . The primary therapeutic use for which this compound is currently indicated for is as an active ingredient in combination with the capsaicinoid nonivamide compound as a topical analgesic .
Mode of Action
This compound is considered a rubefacient . Rubefacients are substances that irritate the skin, causing the capillaries to dilate and increasing blood circulation. This mechanism of action is complementary and ultimately synergistic with nonivamide’s capsaicin activity .
Biochemical Pathways
This compound possesses vasodilating properties facilitated by prostaglandin . The observed hyperaemic (increased blood flow) effect of this compound occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .
Result of Action
The result of this compound’s action is the temporary relief of the pain of rheumatism, arthritis, lumbago, muscular aches, sprains and strains, sporting injuries, and other conditions where local warmth is beneficial . It is typically considered an effective and safe therapeutic option .
生化分析
Biochemical Properties
Nicoboxil is a nicotinate, an ester of nicotinic acid (niacin), and 2-butoxyethanol . It is believed to act on the innervation of blood vessels of the skin, leading to local reactions like vascular dilatation and hyperaemia . The observed hyperaemic effect of this compound occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .
Cellular Effects
This compound, when applied topically, induces vasodilation by different effects, thus hastening the hyperaemic skin reaction . This increased blood flow effect is beneficial for conditions where local warmth is beneficial, such as rheumatism, arthritis, lumbago, muscular aches, sprains and strains, and sporting injuries .
Molecular Mechanism
This compound is considered a rubefacient, a substance that increases blood flow to the skin and causes redness . It is believed that this compound’s vasodilating properties are facilitated by prostaglandin . Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma .
Temporal Effects in Laboratory Settings
The maximum possible effect of this compound/nonivamide ointment might have been even pronounced after 7 days of treatment . This suggests that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
The intended daily dose for horses is approximately 20 mg/horse corresponding to about 40 to 60 μg/kg bw as a single dose .
Metabolic Pathways
Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma . The nicotinic acid metabolite is also capable of vascular dilatation .
Transport and Distribution
Published data for related nicotinate esters indicated that members of this class of compounds are in principle able to penetrate the skin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicoboxil involves the esterification of nicotinic acid with 2-butoxyethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions
Nicoboxil primarily undergoes esterification and hydrolysis reactions. As an ester, it can be hydrolyzed back to nicotinic acid and 2-butoxyethanol under acidic or basic conditions .
Common Reagents and Conditions
Esterification: Nicotinic acid, 2-butoxyethanol, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Esterification: this compound (beta-butoxyethyl nicotinate).
Hydrolysis: Nicotinic acid, 2-butoxyethanol.
科学研究应用
Therapeutic Indications
Nicoboxil is primarily indicated for:
- Acute Low Back Pain : It is often used in combination with nonivamide, a capsaicinoid, to provide relief from acute low back pain. Clinical trials have demonstrated the efficacy of this combination in reducing pain intensity and improving mobility in affected patients .
- Topical Analgesic for Musculoskeletal Conditions : The combination of this compound and nonivamide is also effective for various musculoskeletal issues, including arthritis, rheumatism, muscular aches, sprains, and strains. The warming effect of the cream enhances local blood flow and alleviates pain .
Efficacy Studies
Several key studies have evaluated the effectiveness of this compound in clinical settings:
- Phase III Randomized Controlled Trials : A significant study involved 805 patients suffering from acute low back pain. The results indicated that the this compound/nonivamide ointment significantly reduced pain intensity compared to placebo and individual components. The mean pain intensity difference was 2.410 points after 8 hours of application, with statistical significance (p < 0.0001) against both placebo and this compound alone .
- Mobility Improvement : Patients using the combination therapy reported better mobility scores than those using either component alone or placebo, further supporting its effectiveness in managing pain-related disability .
Safety Profile
The safety profile of this compound has been assessed through various clinical trials:
- Tolerability : In trials, no serious adverse events were reported, indicating that this compound/nonivamide ointment is well-tolerated among patients .
- Long-term Use : Studies suggest that long-term use does not lead to significant side effects, making it a viable option for chronic conditions requiring ongoing management .
Comparative Efficacy
A comparative analysis of this compound/nonivamide versus other treatments reveals its competitive edge:
Treatment Type | Pain Reduction (Mean Difference) | Mobility Improvement | Statistical Significance |
---|---|---|---|
This compound/Nonivamide | 2.410 points | Superior | p < 0.0001 |
This compound | 2.371 points | Moderate | p < 0.0001 |
Nonivamide | 3.074 points | Moderate | p = 0.0259 |
Placebo | 1.884 points | Baseline | - |
Case Study 1: Efficacy in Acute Low Back Pain
A randomized controlled trial involving 805 patients showed that the combination of this compound and nonivamide provided superior pain relief compared to placebo and individual components.
Case Study 2: Long-term Tolerability
Patients using the this compound/nonivamide cream over extended periods reported sustained relief from pain without adverse effects.
相似化合物的比较
Similar Compounds
Nonivamide: A capsaicinoid used in combination with nicoboxil for its complementary effects on pain relief.
Capsaicin: Another capsaicinoid with similar pain-relieving properties but a different chemical structure.
Methyl Nicotinate: A nicotinic acid ester with similar vasodilatory effects but different pharmacokinetics
Uniqueness of this compound
This compound is unique in its combination with nonivamide, providing a synergistic effect that enhances pain relief. Its specific ester structure also allows for targeted hydrolysis, making it a valuable compound for both medical and chemical research .
生物活性
Nicoboxil is a compound that has garnered attention for its biological activity, particularly in the context of its vasodilatory effects and potential therapeutic applications. It is a nicotinic acid ester, often used in combination with nonivamide, a capsaicinoid, to enhance blood flow and alleviate pain. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
This compound acts primarily through the hydrolysis to nicotinic acid, which is known to induce vasodilation. The mechanism involves:
- Hydrolysis : In the bloodstream, this compound is rapidly hydrolyzed to nicotinic acid and 2-butoxyethanol. This reaction is facilitated by serum albumin and plasma esterases .
- Vasodilation : Nicotinic acid promotes vasodilation through prostaglandin release, leading to increased blood flow. This effect is more pronounced when combined with nonivamide .
- Metabolism : The metabolites of this compound include nicotinuric acid and other derivatives, which are excreted primarily through urine .
Table 1: Metabolic Pathways of this compound
Metabolite | Pathway Description | Route of Elimination |
---|---|---|
Nicotinic Acid | Hydrolyzed from this compound | Urine |
2-Butoxyethanol | Hydrolyzed from this compound | Urine and exhaled air |
Nicotinuric Acid | Further metabolite of nicotinic acid | Urine |
Vasodilatory Effects
Research indicates that this compound exhibits significant vasodilatory properties. A study demonstrated that the application of a cream containing nonivamide and this compound resulted in enhanced oxygenated hemoglobin levels during rest, suggesting improved local blood flow . The combination therapy has been shown to produce a hyperaemic effect that is both rapid and intense compared to nonivamide alone .
Pain Relief
This compound's efficacy in pain management has also been explored. A randomized controlled trial assessed the effects of a nonivamide-nicoboxil cream on acute nonspecific low back pain. Results indicated that the combination significantly reduced pain levels compared to placebo, highlighting its potential as an effective analgesic agent .
Case Study: Application in Sports Medicine
A recent study involving athletes evaluated the effects of nonivamide-nicoboxil cream on muscle oxygenation under both normoxic and hypoxic conditions. While it was found that the cream enhanced local muscle oxygenation at rest, its impact on endurance performance during exercise remains inconclusive . This suggests further investigation is needed to fully understand its benefits in athletic performance.
Safety Profile
Toxicological assessments have indicated that both this compound and its combination with nonivamide exhibit low systemic toxicity. Studies have shown no significant adverse effects when applied topically within recommended doses . However, pharmacodynamic interactions with other medications, particularly those affecting prostaglandin synthesis, may alter the efficacy of this compound's vasodilatory effects .
Table 2: Summary of Clinical Findings on this compound
属性
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRISIINLJVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057635 | |
Record name | Nicoboxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |
Record name | Nicoboxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13912-80-6, 1322-29-8 | |
Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoboxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoboxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicoboxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicoboxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOBOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nicoboxil exert its effect on the human body?
A1: this compound acts as an adenosine triphosphate-sensitive potassium (KATP) channel opener, primarily in vascular smooth muscle cells. [, ] This action leads to hyperpolarization of the cell membrane, inhibiting calcium influx and ultimately causing vasodilation, which increases blood flow. [, ]
Q2: What are the downstream effects of this compound-induced vasodilation?
A2: The increased blood flow resulting from this compound's vasodilatory effect has been shown to improve oxygenation in both skin and muscle tissue. [, ] This improved blood flow also contributes to its therapeutic benefit in conditions like acute low back pain. []
Q3: Can you describe the structural characteristics of this compound?
A3: this compound is a nicotinic acid ester chemically named 2-[(1,4-dioxan-2-yl)methoxy]-6-pyridinecarboxylic acid 2-(2-hydroxyethyl)pyridin-4-yl ester. [] While the provided research papers do not list the molecular weight or spectroscopic data, they highlight its structural similarity to other nicotinic acid esters.
Q4: How does the formulation of this compound affect its action?
A4: Research suggests that the vehicle used for topical this compound significantly influences its kinetics. An oil-in-water emulsion leads to a faster onset of action compared to a water-free ointment. [] This difference is likely due to variations in drug release and penetration through the skin barrier.
Q5: Is this compound used alone or in combination with other substances?
A5: this compound is often combined with nonivamide, a capsaicinoid, in topical formulations. [, , , ] This combination shows an additive effect on blood flow enhancement, possibly due to nonivamide's ability to stimulate C-fibers and induce vasodilation through a different mechanism. []
Q6: What is the evidence supporting the efficacy of this compound in treating acute low back pain?
A6: A randomized, double-blind, placebo-controlled trial demonstrated that a fixed-dose combination cream containing this compound and nonivamide effectively reduced pain intensity and improved mobility in patients with acute nonspecific low back pain. [] The study reported significant pain reduction within 8 hours of the first application, with continued improvement until the end of the 4-day treatment period. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。